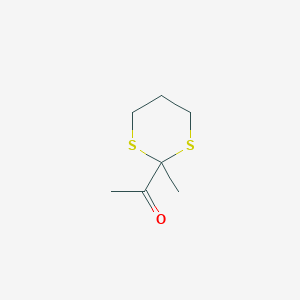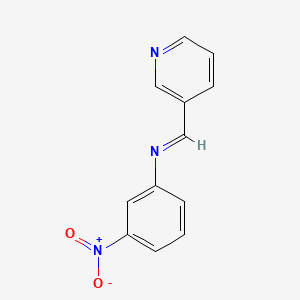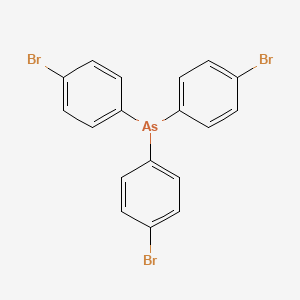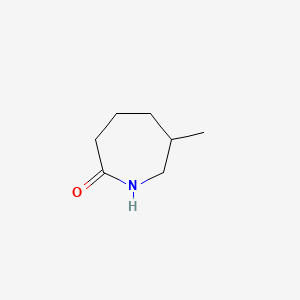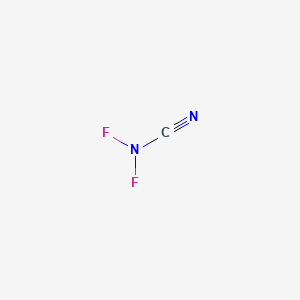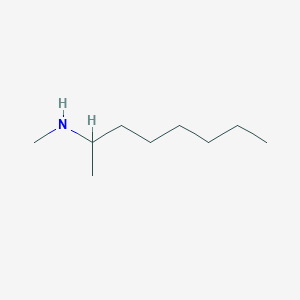
N-methyloctan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyloctan-2-amine is an organic compound that belongs to the class of secondary amines. It is characterized by a methyl group attached to the nitrogen atom and an octyl group attached to the second carbon atom. This compound is a clear, colorless to yellow liquid with a distinctive amine odor. It is known for its lipophilicity and surface activity, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyloctan-2-amine can be synthesized through several methods. One common approach involves the reaction of octanol with methylamine. This reaction typically requires heating and distillation to obtain the desired product . Another method involves the direct reductive N-methylation of nitro compounds, which is more straightforward and avoids the need for pre-preparation of NH-free amines . This method uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) under catalytic conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where octanol and methylamine are reacted under controlled conditions. The reaction mixture is then subjected to distillation to purify the product. This process ensures high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyloctan-2-one, while reduction can produce this compound derivatives .
Wissenschaftliche Forschungsanwendungen
N-methyloctan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-methyloctan-2-amine involves its interaction with molecular targets and pathways within biological systems. As a secondary amine, it can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
N-methyloctan-2-amine can be compared with other similar compounds such as:
N-methylbutan-2-amine: A secondary aliphatic amine with a shorter carbon chain.
N-methylhexan-2-amine: Another secondary amine with a medium-length carbon chain.
N-methylheptan-2-amine: Similar in structure but with one less carbon atom in the chain
Uniqueness
This compound is unique due to its longer carbon chain, which imparts greater lipophilicity and surface activity compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring these properties .
Eigenschaften
CAS-Nummer |
5452-72-2 |
|---|---|
Molekularformel |
C9H21N |
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
N-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-8-9(2)10-3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
QJJSEMYNBHHRDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
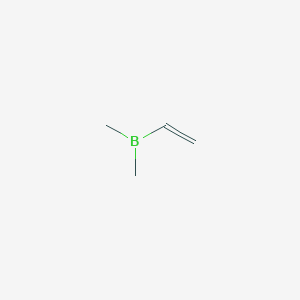
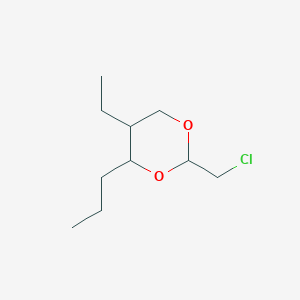
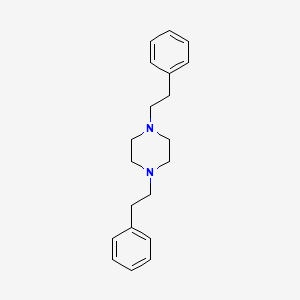
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)

